ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)
Description
The compound "ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)" is a palladium(II) complex with a highly sterically hindered phosphine ligand. Key components include:
- Phosphine ligand: ditert-butyl-[2-(2,4,6-triisopropylphenyl)phenyl]phosphane, providing significant steric bulk to enhance catalytic selectivity .
- Counterion: Methanesulfonate (CH₃SO₃⁻), which stabilizes the palladium center and influences solubility .
- Adduct: Dichloromethane (CH₂Cl₂), likely acting as a solvent or stabilizing agent in the crystal lattice .
- Co-ligand: N-methyl-2-phenylaniline, which may participate in substrate activation during catalytic cycles.
This complex is designed for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), where bulky ligands prevent palladium aggregation and improve turnover numbers (TONs) .
Properties
Molecular Formula |
C44H62Cl2NO3PPdS |
|---|---|
Molecular Weight |
893.3 g/mol |
IUPAC Name |
ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+) |
InChI |
InChI=1S/C29H45P.C13H12N.CH2Cl2.CH4O3S.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;2-1-3;1-5(2,3)4;/h13-21H,1-12H3;2-7,9-10,14H,1H3;1H2;1H3,(H,2,3,4);/q;-1;;;+2/p-1 |
InChI Key |
CJAUXVNOOJGVLK-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].C(Cl)Cl.[Pd+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of t-BuXphos Pd G4 involves the methylation of the amino group on the biphenyl backbone, which distinguishes it from the third-generation precatalysts . The synthetic route typically includes the following steps:
Ligand Synthesis: The biarylphosphine ligand is synthesized through a series of reactions involving the coupling of aryl halides with phosphines.
Complex Formation: The ligand is then complexed with palladium to form the t-BuXphos Pd G4 complex.
Industrial Production Methods: Industrial production of t-BuXphos Pd G4 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: t-BuXphos Pd G4 is primarily used in cross-coupling reactions, including:
Buchwald-Hartwig Cross Coupling: This reaction involves the formation of carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides.
Common Reagents and Conditions:
Reagents: Aryl halides, boronic acids, amines, and bases such as potassium carbonate or sodium tert-butoxide.
Major Products: The major products of these reactions are biaryl compounds, aryl amines, and other substituted aromatic compounds .
Scientific Research Applications
Chemistry: t-BuXphos Pd G4 is extensively used in organic synthesis for the formation of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, t-BuXphos Pd G4 is used to synthesize biologically active compounds, including potential drug candidates. Its ability to facilitate the formation of carbon-nitrogen bonds is crucial in the development of many therapeutic agents .
Industry: In the industrial sector, t-BuXphos Pd G4 is used in the production of fine chemicals and materials. Its efficiency and stability make it a preferred catalyst for large-scale chemical manufacturing .
Mechanism of Action
The mechanism of action of t-BuXphos Pd G4 involves the formation of an active palladium species that facilitates the cross-coupling reaction. The process typically includes:
Activation: The precatalyst is activated by a base, leading to the formation of a palladium(0) species.
Oxidative Addition: The palladium(0) species undergoes oxidative addition with an aryl halide, forming a palladium(II) complex.
Transmetalation: The palladium(II) complex reacts with a nucleophile (e.g., boronic acid or amine) in a transmetalation step.
Reductive Elimination: The final step involves reductive elimination, where the desired product is formed, and the palladium(0) species is regenerated.
Comparison with Similar Compounds
Structural and Ligand Variations
The phosphine ligand’s steric and electronic properties critically determine catalytic performance. Below is a comparison with structurally related palladium complexes:
Catalytic Performance
- Activity : The target compound’s ditert-butylphosphine ligand offers greater steric bulk than dicyclohexyl (XPhos Pd G2) or ferrocene-based (DPPF) ligands, enabling efficient coupling of bulky substrates (e.g., ortho-substituted aryl halides) .
- Turnover Numbers (TONs): Methanesulfonate-based palladacycles (e.g., Gen. 3 catalysts) typically achieve TONs >10,000 in Suzuki-Miyaura reactions, outperforming chloride-counterion systems (TONs ~5,000) .
- Thermal Stability : Adducts with dichloromethane (e.g., t-BuBrettPhos) enhance stability up to 160°C, critical for high-temperature applications .
Solubility and Handling
- The target compound’s dichloromethane adduct improves solubility in non-polar solvents, whereas ferrocene-based ligands (DPPF) require polar solvents like DMSO .
- Methanesulfonate counterions increase water tolerance compared to chloride, broadening substrate compatibility in aqueous media .
Q & A
Basic Research Questions
Q. How is the palladium complex "ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)" synthesized, and what analytical methods validate its structure?
- Methodology : The synthesis involves ligand exchange or oxidative addition steps. For example, describes a palladium complex prepared by reacting a dimeric palladium precursor with triphenylphosphine in acetonitrile. Key characterization techniques include:
- NMR spectroscopy (to confirm ligand coordination and purity).
- X-ray crystallography (to resolve the geometry of the bulky phosphine ligand and palladium center).
- Elemental analysis (to verify stoichiometry of the complex, including dichloromethane as a solvent adduct) .
Q. What role does the bulky phosphine ligand play in stabilizing palladium intermediates during cross-coupling reactions?
- Methodology : The ditert-butyl and triisopropyl groups on the phosphine ligand create steric bulk, preventing aggregation of palladium species and stabilizing reactive intermediates (e.g., Pd(0) or Pd(II)-alkyl complexes). This is critical in Suzuki-Miyaura couplings, where ligand lability influences catalytic turnover. Comparative studies with less bulky ligands (e.g., PPh₃) show reduced activity due to instability of intermediates .
Q. Why is dichloromethane used as a solvent adduct in these complexes, and how does it affect catalytic performance?
- Methodology : Dichloromethane (DCM) acts as a weakly coordinating solvent, stabilizing the palladium complex without interfering with ligand exchange during catalysis. Its presence is confirmed via TGA (thermogravimetric analysis) to quantify solvent loss upon heating. Researchers should test alternative solvents (e.g., THF, toluene) to assess activity changes, as DCM’s low boiling point may limit high-temperature applications .
Advanced Research Questions
Q. How do mixed ligand systems (e.g., NHC/phosphine) compare to bis-phosphine palladium complexes in alkoxycarbonylation reactions?
- Methodology : highlights that mixed NHC/phosphine complexes enhance catalytic activity by balancing ligand lability (phosphine) and strong metal binding (NHC). To evaluate this:
- Perform kinetic studies with varying ligand ratios.
- Use DFT calculations to map energy barriers for ligand dissociation/association steps.
- Compare turnover frequencies (TOF) with bis-phosphine analogs in model reactions (e.g., methoxycarbonylation of alkenes). Contradictions in literature data often arise from solvent polarity or substrate steric effects .
Q. What computational strategies optimize reaction conditions for palladium-catalyzed couplings involving bulky substrates?
- Methodology : describes ICReDD’s approach combining quantum chemical calculations and experimental feedback. For example:
- Use reaction path search algorithms (e.g., GRRM) to identify transition states in C–C bond formation.
- Apply machine learning to predict optimal ligand-substrate combinations.
- Validate predictions via high-throughput screening with GC-MS/HPLC to quantify yields. Discrepancies between computed and experimental results may stem from solvent effects or trace impurities .
Q. How can researchers resolve contradictions in reported catalytic activities of similar palladium complexes across studies?
- Methodology : Contradictions often arise from differences in:
- Precatalyst activation (e.g., presence/absence of reducing agents).
- Substrate purity (e.g., residual moisture deactivating Pd species).
- Analytical techniques (e.g., ICP-MS vs. UV-Vis for palladium leaching quantification).
- Standardize protocols using control experiments (e.g., mercury drop tests for heterogeneous vs. homogeneous pathways) and report detailed synthetic procedures (e.g., drying steps for dichloromethane) .
Methodological Tables
Key Considerations for Researchers
- Ligand Design : Prioritize ligands with tunable steric and electronic properties (e.g., ’s t-BuXPhos vs. t-BuBrettPhos).
- Data Reproducibility : Document solvent purity, drying methods, and palladium precursor activation steps to mitigate contradictions.
- Advanced Characterization : Pair NMR/XRD with operando techniques (e.g., XAFS) to track palladium speciation during catalysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
